

A Technical Guide to the Binding Affinity of Inhibitors to KRAS G12D

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Compound of Interest						
Compound Name:	Kras4B G12D-IN-1					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of inhibitors targeting the KRAS G12D mutation, a critical driver in numerous cancers. While specific quantitative binding data for the research compound **Kras4B G12D-IN-1** is not extensively available in peer-reviewed literature, it is cited in patent WO2016179558A1 as a KRAS modulator.[1][2] This guide will, therefore, focus on the broader context of non-covalent KRAS G12D inhibitors, presenting representative binding affinity data, detailing the experimental protocols used to measure these interactions, and illustrating the relevant biological pathways.

Introduction to KRAS G12D as a Therapeutic Target

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[3] It cycles between an inactive GDP-bound state and an active GTP-bound state, which allows it to interact with downstream effector proteins and activate pathways crucial for cell proliferation, survival, and differentiation.

[3] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the GTPase activity of KRAS, locking the protein in a constitutively active state.[4] This leads to aberrant activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving oncogenesis in a significant portion of pancreatic, colorectal, and lung cancers.[5] The development of direct inhibitors against this specific mutant form of KRAS is therefore a major focus in cancer therapy.



Quantitative Binding Affinity of KRAS G12D Inhibitors

The binding affinity of an inhibitor to its target is a critical parameter in drug development, typically quantified by the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50). Lower values indicate a stronger binding interaction. The following tables summarize publicly available binding data for several non-covalent inhibitors of KRAS G12D.



Inhibitor	Target Protein	Assay Method	Binding Affinity (KD)	Reference
Compound 11	KRAS G12D- GNP	Microscale Thermophoresis (MST)	~0.4 - 0.7 μM	[6]
KAL-21404358	K-Ras G12D- GppNHp	Microscale Thermophoresis (MST)	88 μΜ	[7]
KAL-21404358	K-Ras G12D- GDP	Microscale Thermophoresis (MST)	146 μΜ	[7]
TH-Z816	KRAS G12D- GDP	Isothermal Titration Calorimetry (ITC)	25.8 μΜ	[4]
Hit 1	KRAS G12D	Microscale Thermophoresis (MST)	0.13 nM	[5]
Hit 2	KRAS G12D	Microscale Thermophoresis (MST)	0.98 nM	[5]
Hit 3	KRAS G12D	Microscale Thermophoresis (MST)	0.53 nM	[5]
Hit 4	KRAS G12D	Microscale Thermophoresis (MST)	0.21 nM	[5]

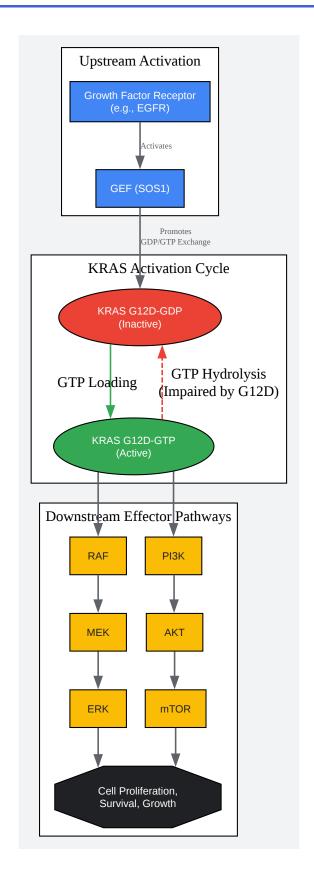


Inhibitor	Assay	Target Cell Line	Potency (IC50)	Reference
TH-Z816	Proliferation	Various Cancer Cells	14 μΜ	[4]
C797–1505	MTT Assay	Breast Cancer Cells	43.51 μΜ	[8]
C797–1505	MTT Assay	Lung Cancer Cells	18.78 μΜ	[8]
C190-0346	MTT Assay	Lung Cancer Cells	22.93 μΜ	[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the methods for evaluating KRAS G12D inhibitors.

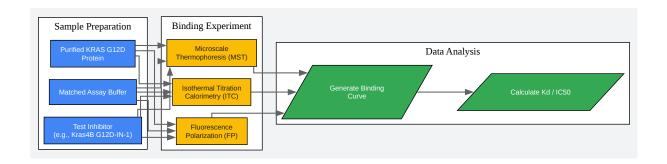




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Caption: KRAS G12D Signaling Pathway.





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Caption: Generalized Workflow for Binding Affinity Assays.

Experimental Protocols

Accurate determination of binding affinity relies on precise experimental execution. The following are detailed methodologies for key assays used in the characterization of KRAS G12D inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9]

Principle: A solution of the inhibitor (ligand) is titrated into a sample cell containing the purified KRAS G12D protein.[9] The instrument measures the differential power required to maintain a zero temperature difference between the sample cell and a reference cell.[9] Each injection of the ligand results in a heat change until the protein becomes saturated.

Methodology:

• Sample Preparation: Purified KRAS G12D protein (typically 10-20 μM) is prepared in a suitable, degassed buffer (e.g., PBS or HEPES with MgCl2 and a reducing agent like TCEP).



The inhibitor is dissolved in the exact same buffer to a concentration 10-15 times that of the protein (e.g., 120-200 μ M).[10][11] Precise concentration determination for both protein and ligand is critical.

- Instrument Setup: The sample cell (approx. 200 μL) is loaded with the KRAS G12D solution, and the injection syringe (approx. 40 μL) is loaded with the inhibitor solution.[10] The experiment is conducted at a constant temperature, typically 25°C.
- Titration: A series of small injections (e.g., 2 μ L each) of the inhibitor are made into the sample cell at timed intervals.
- Data Analysis: The heat change per injection is integrated to generate a binding isotherm.
 This curve is then fitted to a suitable binding model (e.g., one set of sites) to calculate the KD, n, and ΔH.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. This technique can quantify binding affinities in solution with low sample consumption.[12][13]

Principle: One of the binding partners (typically the protein) is fluorescently labeled. An infrared laser creates a precise temperature gradient in the sample solution. The movement of the fluorescently labeled molecule through this gradient is monitored.[13] When an unlabeled ligand binds, the complex's properties change, leading to a different thermophoretic movement, which is detected as a change in fluorescence.[13]

Methodology:

- Labeling: Purified KRAS G12D is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye targeting primary amines). Unconjugated dye is removed via column purification.
- Sample Preparation: A fixed concentration of the labeled KRAS G12D (typically in the low nM range) is mixed with a serial dilution of the unlabeled inhibitor.[13] Samples are prepared in a suitable buffer and loaded into glass capillaries.



- Measurement: The capillaries are placed in the MST instrument. The fluorescence is measured before and after the IR laser is activated, and the change in fluorescence is plotted against the logarithm of the inhibitor concentration.
- Data Analysis: The resulting binding curve is fitted to the appropriate equation to determine the KD.[14]

Fluorescence Polarization (FP)

FP is a solution-based technique used to study molecular interactions. It is particularly useful for monitoring the binding of a small molecule inhibitor to a larger protein.[15]

Principle: A small fluorescently labeled molecule (the "tracer," which could be a known KRAS ligand or a fluorescently tagged inhibitor) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When a large protein (KRAS G12D) binds to the tracer, the tumbling of the complex slows down significantly. This results in an increase in the polarization of the emitted light. A test inhibitor can compete with the tracer for binding to the protein, causing a decrease in polarization.

Methodology:

- Reagent Preparation: Prepare solutions of purified KRAS G12D protein, a fluorescent tracer, and the test inhibitor in an appropriate assay buffer.
- Assay Setup: In a microplate, combine the KRAS G12D protein and the fluorescent tracer at fixed concentrations. Then, add a serial dilution of the test inhibitor to the wells.
- Incubation: The plate is incubated for a set period (e.g., 30-60 minutes) at room temperature to allow the binding reaction to reach equilibrium.
- Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[16]
- Data Analysis: The polarization values are plotted against the inhibitor concentration. The
 data is fitted to a competitive binding model to determine the IC50, which can be converted
 to a Ki (inhibition constant) using the Cheng-Prusoff equation if the KD of the tracer is known.



Conclusion

The direct inhibition of KRAS G12D represents a promising frontier in targeted cancer therapy. While the specific inhibitor **Kras4B G12D-IN-1** requires further public characterization, the field has established robust methodologies for quantifying the binding affinity of small molecules to this challenging oncoprotein. Techniques such as ITC, MST, and FP provide the quantitative data necessary to guide the structure-activity relationship studies essential for drug discovery and to select candidates with optimal potency and selectivity. The continued application of these experimental protocols will be instrumental in developing clinically effective drugs against KRAS G12D-driven malignancies.

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